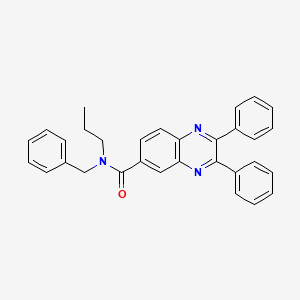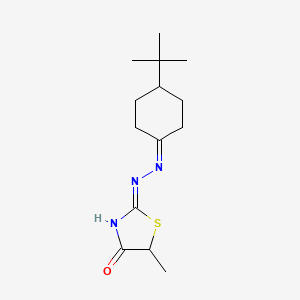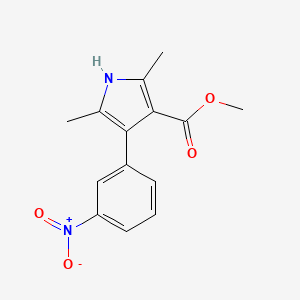
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide: is a synthetic organic compound with a complex structure, characterized by a quinoxaline core substituted with benzyl, diphenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring.
Substitution Reactions: The quinoxaline core is then subjected to nucleophilic substitution reactions to introduce the benzyl and propyl groups. This can be achieved using benzyl chloride and propyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoxaline with a suitable amine, such as benzylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring or the carboxamide group, potentially leading to the formation of amines or reduced quinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, propionic acid.
Reduction: Amino derivatives of quinoxaline.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzyl and propyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide: Lacks the propyl group, potentially altering its chemical and biological properties.
2,3-diphenylquinoxaline: A simpler structure without the benzyl and propyl groups, used as a precursor in the synthesis of more complex derivatives.
N-propyl-2,3-diphenylquinoxaline-6-carboxamide: Similar structure but without the benzyl group, which may affect its reactivity and applications.
Uniqueness
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both benzyl and propyl groups, along with the quinoxaline core, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C31H27N3O |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C31H27N3O/c1-2-20-34(22-23-12-6-3-7-13-23)31(35)26-18-19-27-28(21-26)33-30(25-16-10-5-11-17-25)29(32-27)24-14-8-4-9-15-24/h3-19,21H,2,20,22H2,1H3 |
InChI Key |
ILTAJLXWRXUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)
![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)

![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)


![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)
